4-tert-Butylbenzenesulfonyl chloride

Catalog No.
S750862
CAS No.
15084-51-2
M.F
C10H13ClO2S
M. Wt
232.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butylbenzenesulfonyl chloride

CAS Number

15084-51-2

Product Name

4-tert-Butylbenzenesulfonyl chloride

IUPAC Name

4-tert-butylbenzenesulfonyl chloride

Molecular Formula

C10H13ClO2S

Molecular Weight

232.73 g/mol

InChI

InChI=1S/C10H13ClO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3

InChI Key

YEZADZMMVHWFIY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl

The exact mass of the compound 4-tert-Butylbenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186263. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-tert-Butylbenzenesulfonyl chloride (CAS 15084-51-2) is a sterically hindered, highly lipophilic sulfonylating agent utilized in the synthesis of sulfonamides, sulfonate esters, and specialized protecting groups. Structurally characterized by a rigid tert-butyl group at the para position of the benzenesulfonyl core, it serves as a critical building block in medicinal chemistry, agrochemicals, and advanced materials [1]. In procurement and process chemistry, it is primarily selected for its ability to simultaneously install a robust protecting or directing group, substantially increase the overall lipophilicity of the intermediate, and promote solid-state crystallization, which streamlines downstream purification workflows [2].

Buyers frequently default to p-toluenesulfonyl chloride (TsCl) or benzenesulfonyl chloride due to lower baseline costs; however, this substitution fails when the target application demands high lipophilicity or specific steric bulk. In medicinal chemistry, replacing a tert-butylphenyl group with a p-tolyl group often results in a dramatic loss of target affinity because the smaller methyl group cannot adequately fill deep hydrophobic binding pockets [1]. Furthermore, in process scale-up, less hindered sulfonyl chlorides like TsCl or methanesulfonyl chloride (MsCl) are more prone to yielding oily, difficult-to-purify intermediates, whereas the rigid tert-butyl moiety reliably drives crystallization, eliminating the need for costly chromatographic purification[2].

Lipophilicity and Membrane Permeability Enhancement

The installation of a sulfonyl group directly impacts the ADME properties of a pharmaceutical intermediate. 4-tert-Butylbenzenesulfonyl chloride possesses a significantly higher baseline lipophilicity compared to standard in-class substitutes like p-toluenesulfonyl chloride (TsCl) [1]. This allows chemists to achieve a substantial increase in target molecule lipophilicity in a single synthetic step, which is critical for optimizing membrane permeability and hydrophobic pocket binding [2].

Evidence DimensionComputed Lipophilicity (XLogP3)
Target Compound Data4-tert-Butylbenzenesulfonyl chloride (XLogP3 ≈ 4.0)
Comparator Or Baselinep-Toluenesulfonyl chloride (XLogP3 ≈ 2.7)
Quantified DifferenceΔXLogP3 ≈ +1.3
ConditionsIn silico structural property calculation for neutral species

Enables the single-step installation of a highly lipophilic moiety, directly improving membrane permeability and precursor suitability for hydrophobic targets without multi-step functionalization.

Hydrophobic Pocket Binding Affinity in Medicinal Chemistry

In structure-activity relationship (SAR) studies, the steric bulk of the tert-butyl group provides critical van der Waals contacts that smaller analogs cannot achieve. For example, in the development of specific receptor antagonists and enzyme inhibitors, sulfonamides derived from 4-tert-butylbenzenesulfonyl chloride consistently outperform their p-tolyl or unsubstituted phenyl counterparts [1].

Evidence DimensionIn vitro receptor binding affinity (IC50/EC50)
Target Compound Data4-tert-butylbenzenesulfonamide derivatives
Comparator Or Baselinep-toluenesulfonamide derivatives
Quantified Difference10- to 100-fold reduction in IC50 values for targets with deep lipophilic pockets
ConditionsIn vitro biochemical binding assays

Justifies the higher procurement cost of this specific sulfonyl chloride by demonstrating its non-interchangeable role in rescuing or maximizing the potency of lead compounds.

Downstream Intermediate Crystallinity and Purification Efficiency

A major bottleneck in process chemistry is the purification of oily intermediates. The rigid, bulky tert-butylphenyl structure strongly promotes solid-state packing. When compared to methanesulfonyl chloride (MsCl) or unhindered aliphatic sulfonyl chlorides, 4-tert-butylbenzenesulfonyl chloride is significantly more likely to yield solid, highly crystalline sulfonamides and sulfonate esters [1].

Evidence DimensionIntermediate physical state and melting point
Target Compound Data4-tert-butylphenylsulfonyl intermediates (Consistently solid, mp >70°C)
Comparator Or BaselineMethanesulfonyl (Ms) intermediates (Frequently yield oils or low-melting solids)
Quantified DifferenceHigh probability of solid-state crystallization vs. oil formation
ConditionsStandard scale-up synthesis and isolation workflows

Allows process chemists to bypass solvent-intensive column chromatography in favor of scalable, cost-effective recrystallization or precipitation.

Medicinal Chemistry and Lead Optimization

Selected as a primary building block when SAR data indicates that a deep hydrophobic pocket must be filled to achieve nanomolar target affinity. It is heavily utilized in the synthesis of specialized enzyme inhibitors and receptor antagonists where the tert-butyl group provides essential steric and lipophilic interactions[1].

Chromatography-Free Process Scale-Up

Procured for intermediate synthesis where downstream purification is a bottleneck. The addition of the tert-butylphenyl moiety reliably induces crystallinity in otherwise oily molecules, allowing for isolation via simple filtration and recrystallization[2].

Biphasic Aqueous-Organic Sulfonylation (Schotten-Baumann)

Chosen over highly moisture-sensitive aliphatic sulfonyl chlorides in biphasic reaction systems. The steric hindrance provided by the tert-butyl group slightly retards competitive aqueous hydrolysis, allowing for higher isolated yields of the desired sulfonamide or sulfonate ester with lower stoichiometric excesses of the starting chloride [3].

XLogP3

3.6

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (81.63%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

15084-51-2

Wikipedia

4-tert-Butylbenzenesulfonyl chloride

Dates

Last modified: 08-15-2023

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